molecular formula C6H12N2O2 B6260519 4-methoxypyrrolidine-2-carboxamide CAS No. 1249248-31-4

4-methoxypyrrolidine-2-carboxamide

Cat. No.: B6260519
CAS No.: 1249248-31-4
M. Wt: 144.2
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Description

4-Methoxypyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxypyrrolidine-2-carboxamide can be achieved through several methods. One common approach involves the direct condensation of 4-methoxypyrrolidine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling reagent like titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) . This method provides moderate to excellent yields and high purity of the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and cost-effectiveness by employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 4-formylpyrrolidine-2-carboxamide or 4-carboxypyrrolidine-2-carboxamide.

    Reduction: Formation of 4-methoxypyrrolidine-2-amine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxypyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target. In some cases, it may induce autophagy or inhibit the growth of certain pathogens by interfering with their metabolic pathways .

Comparison with Similar Compounds

4-Methoxypyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxamide: Lacks the methoxy group, which may result in different biological activities and chemical properties.

    4-Hydroxypyrrolidine-2-carboxamide:

    4-Methoxypyrrolidine-2-one: Lacks the carboxamide group, which may affect its stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

1249248-31-4

Molecular Formula

C6H12N2O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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